molecular formula C20H21NO4 B288026 2-[3-(2,3-Dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

2-[3-(2,3-Dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

Katalognummer B288026
Molekulargewicht: 339.4 g/mol
InChI-Schlüssel: DXXCJFHMKLUMMI-OUKQBFOZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-(2,3-Dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one, also known as DHβE, is a chemical compound that has been widely studied for its potential applications in scientific research. DHβE is a selective antagonist of the α4β2 subtype of nicotinic acetylcholine receptors (nAChRs), which are involved in a variety of physiological processes in the human body.

Wirkmechanismus

2-[3-(2,3-Dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-oneβE acts as a competitive antagonist of α4β2 nAChRs, binding to the receptor site and preventing the binding of acetylcholine. This results in a decrease in the activity of the receptor, which in turn affects the downstream signaling pathways that are involved in the physiological processes regulated by α4β2 nAChRs.
Biochemical and Physiological Effects:
2-[3-(2,3-Dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-oneβE has been shown to have a number of biochemical and physiological effects, particularly in the brain. It has been shown to reduce the release of dopamine in the nucleus accumbens, a brain region that is involved in reward and addiction. It has also been shown to impair learning and memory in animal models, suggesting that α4β2 nAChRs play a role in these processes. Additionally, 2-[3-(2,3-Dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-oneβE has been shown to have potential therapeutic applications in the treatment of nicotine addiction, as it can block the rewarding effects of nicotine.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-[3-(2,3-Dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-oneβE is its selectivity for α4β2 nAChRs, which allows for specific targeting of these receptors in scientific research. Additionally, 2-[3-(2,3-Dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-oneβE is relatively stable and easy to synthesize, making it a convenient tool for studying α4β2 nAChRs. However, one limitation of 2-[3-(2,3-Dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-oneβE is its potential off-target effects, as it may also interact with other types of nAChRs or with other proteins in the brain. Additionally, the effects of 2-[3-(2,3-Dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-oneβE may vary depending on the species and strain of animal used in experiments, as well as the dose and route of administration.

Zukünftige Richtungen

There are several potential future directions for research on 2-[3-(2,3-Dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-oneβE. One area of interest is the development of more selective and potent α4β2 nAChR antagonists, which could have therapeutic applications in the treatment of neurological disorders. Another area of interest is the investigation of the role of α4β2 nAChRs in other physiological processes, such as pain perception and immune function. Additionally, further research is needed to fully understand the potential off-target effects of 2-[3-(2,3-Dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-oneβE and to develop strategies to minimize these effects in scientific research.

Synthesemethoden

2-[3-(2,3-Dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-oneβE can be synthesized through a multi-step process involving the reaction of 2,4,6-cycloheptatrien-1-one with 3-(2,3-dimethoxyphenyl)acrylic acid, followed by the addition of ethylamine and the removal of the protecting groups. The final product is a white crystalline powder that is soluble in organic solvents.

Wissenschaftliche Forschungsanwendungen

2-[3-(2,3-Dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-oneβE has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to be a potent and selective antagonist of α4β2 nAChRs, which are widely distributed in the brain and are involved in a variety of physiological processes, including learning and memory, attention, and addiction. 2-[3-(2,3-Dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-oneβE has been used to study the role of α4β2 nAChRs in these processes, as well as to investigate the potential therapeutic applications of α4β2 nAChR antagonists in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

Eigenschaften

Produktname

2-[3-(2,3-Dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

Molekularformel

C20H21NO4

Molekulargewicht

339.4 g/mol

IUPAC-Name

2-[(E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C20H21NO4/c1-4-21-16-10-6-5-9-15(19(16)23)17(22)13-12-14-8-7-11-18(24-2)20(14)25-3/h5-13H,4H2,1-3H3,(H,21,23)/b13-12+

InChI-Schlüssel

DXXCJFHMKLUMMI-OUKQBFOZSA-N

Isomerische SMILES

CCNC1=CC=CC=C(C1=O)C(=O)/C=C/C2=C(C(=CC=C2)OC)OC

SMILES

CCNC1=CC=CC=C(C1=O)C(=O)C=CC2=C(C(=CC=C2)OC)OC

Kanonische SMILES

CCNC1=CC=CC=C(C1=O)C(=O)C=CC2=C(C(=CC=C2)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.